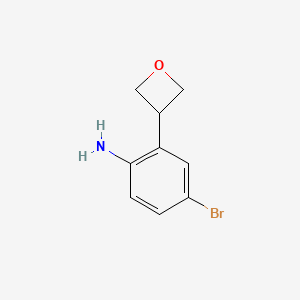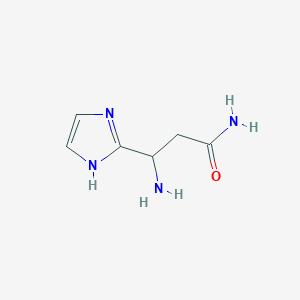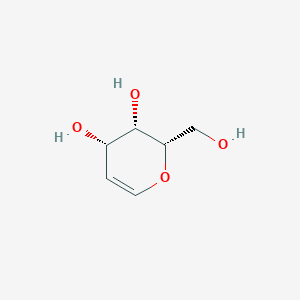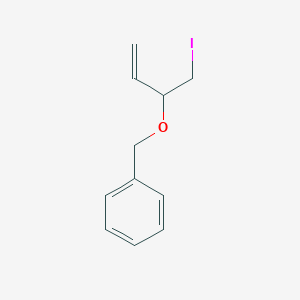
(S)-(1-Iodomethylallyloxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1-Iodomethylallyloxymethyl)benzene is an organic compound with the molecular formula C11H13IO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Iodomethylallyloxymethyl)benzene typically involves the reaction of benzyl alcohol with an allylic halide in the presence of a base. One common method is to react benzyl alcohol with (S)-2-iodo-3-buten-1-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Iodomethylallyloxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of benzyl alcohol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
(S)-(1-Iodomethylallyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(1-Iodomethylallyloxymethyl)benzene involves its interaction with various molecular targets. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
®-(1-Iodomethylallyloxymethyl)benzene: The enantiomer of the compound with a different three-dimensional arrangement.
Benzyl iodide: A simpler compound with similar reactivity but lacking the allylic group.
(S)-2-Iodo-3-buten-1-ol: A precursor in the synthesis of (S)-(1-Iodomethylallyloxymethyl)benzene.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an iodine atom and an allylic group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-iodobut-3-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
JDTOTWMLTUHNSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CI)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


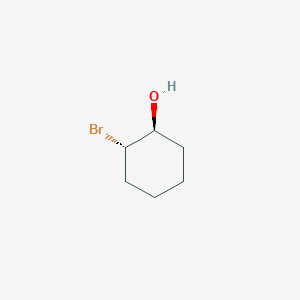

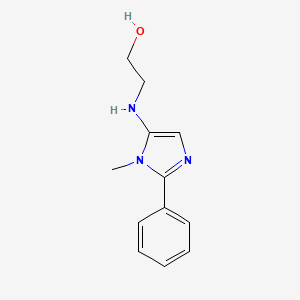
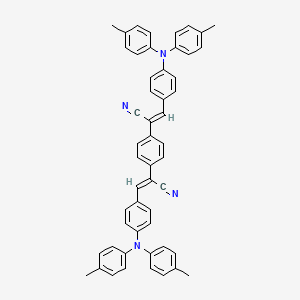
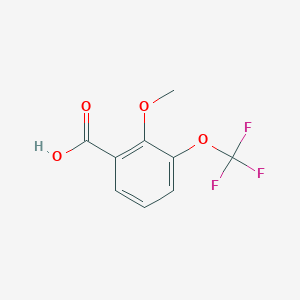

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
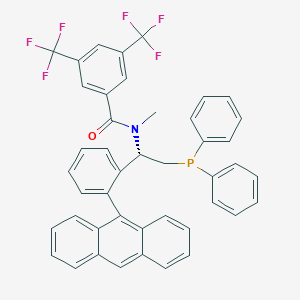
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
